6-iodonaphthalene-2-carbaldehyde
Description
6-Iodonaphthalene-2-carbaldehyde is a halogenated aromatic aldehyde with the molecular formula C₁₁H₇IO and a molecular weight of 282.04 g/mol (calculated). Its structure comprises a naphthalene backbone substituted with an iodine atom at the 6-position and an aldehyde group at the 2-position. This compound is cataloged under MDL number MFCD18412752 and is commercially available through suppliers like Enamine Ltd . The iodine substituent introduces unique electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor in pharmaceutical or materials science applications.
Properties
CAS No. |
1261731-75-2 |
|---|---|
Molecular Formula |
C11H7IO |
Molecular Weight |
282.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodonaphthalene-2-carbaldehyde typically involves the iodination of naphthalene derivatives followed by formylation. One common method is the iodination of 2-naphthol to produce 6-iodo-2-naphthol, which is then subjected to a Vilsmeier-Haack reaction to introduce the aldehyde group at the 2nd position. The reaction conditions often involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
6-Iodonaphthalene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: 6-Iodonaphthalene-2-carboxylic acid.
Reduction: 6-Iodonaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Iodonaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-iodonaphthalene-2-carbaldehyde in chemical reactions involves the reactivity of the aldehyde group and the iodine atom. The aldehyde group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These reactive sites allow the compound to be versatile in various synthetic applications .
Comparison with Similar Compounds
6-Methoxynaphthalene-2-Carbaldehyde
- Molecular Formula : C₁₂H₁₀O₂
- Molecular Weight : 186.20 g/mol
- CAS Number : 3453-33-6
- Substituent Effects :
- The methoxy group (-OCH₃) is electron-donating, activating the naphthalene ring toward electrophilic substitution.
- Compared to iodine, the methoxy group reduces steric hindrance but lacks leaving-group capability.
- Reactivity :
6-n-Dodecylnaphthalene-2-Carboxylic Acid
- Molecular Formula : C₂₃H₃₂O₂
- Molecular Weight : 340.50 g/mol
- InChIKey : SAIFDQFMAFBCQJ-UHFFFAOYSA-N
- Substituent Effects: The dodecyl chain (-C₁₂H₂₅) imparts significant lipophilicity, enhancing solubility in nonpolar solvents. The carboxylic acid (-COOH) group enables salt formation or conjugation reactions.
- Applications: Potential use in surfactants, lipid-based drug delivery systems, or as a hydrophobic anchor in polymer chemistry .
6-Isopropoxynaphthalene-2-Sulfonyl Chloride
- Molecular Formula : C₁₃H₁₃ClO₃S
- CAS Number : 1381947-83-6
- Substituent Effects :
- The isopropoxy group (-OCH(CH₃)₂) is moderately electron-donating, while the sulfonyl chloride (-SO₂Cl) is highly electrophilic.
- Reactivity :
- The sulfonyl chloride group facilitates nucleophilic substitution, enabling the synthesis of sulfonamides or sulfonate esters.
Comparative Data Table
Key Research Findings
Reactivity of Iodo vs. Methoxy Derivatives :
- The iodine atom in this compound enhances its utility in metal-catalyzed cross-coupling reactions, unlike the methoxy analog, which is more suited to electrophilic aromatic substitution .
- The aldehyde group in the iodo derivative is more electrophilic due to the electron-withdrawing effect of iodine, favoring nucleophilic additions.
Biological and Industrial Relevance :
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